5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one
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Overview
Description
5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features both oxadiazole and pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with a suitable pyrimidinone precursor under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by cyclization under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazole
- 5-(3-phenyl-1,2,4-oxadiazol-5-yl)imidazole
- 5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazole
Uniqueness
5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one is unique due to the combination of oxadiazole and pyrimidinone rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Properties
IUPAC Name |
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11-9(6-13-7-14-11)12-15-10(16-18-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQACMDAQWTVDMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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